Albiglutide TFA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’albiglutide trifluoroacétate est un agoniste du récepteur du peptide-1 de type glucagon à action prolongée utilisé principalement pour le traitement du diabète de type 2. Il s’agit d’un médicament biologique qui mime l’action de l’hormone incrétine, le peptide-1 de type glucagon, pour améliorer la sécrétion d’insuline dépendante du glucose, supprimer la sécrétion inappropriée de glucagon, retarder la vidange gastrique et réduire l’apport alimentaire .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’albiglutide trifluoroacétate est synthétisé par fusion génétique de deux copies en tandem du peptide-1 de type glucagon humain modifié à l’albumine humaine. Cette protéine de fusion est ensuite soumise à des processus de purification et de formulation pour obtenir le produit final .

Méthodes de production industrielle

La production industrielle de l’albiglutide trifluoroacétate fait appel à la technologie de l’ADN recombinant. Le gène codant la protéine de fusion est inséré dans un système d’expression approprié, tel qu’Escherichia coli ou la levure, qui produit ensuite la protéine en grandes quantités. La protéine est ensuite purifiée par des techniques chromatographiques et formulée en un sel de trifluoroacétate stable pour un usage thérapeutique .

Analyse Des Réactions Chimiques

Types de réactions

L’albiglutide trifluoroacétate subit principalement des réactions de formation et de clivage de liaisons peptidiques au cours de sa synthèse et de sa dégradation. Il est résistant à la dégradation par l’enzyme dipeptidyl peptidase-4, ce qui prolonge sa demi-vie .

Réactifs et conditions courants

La synthèse de l’albiglutide trifluoroacétate implique l’utilisation de réactifs tels que des groupes protecteurs pour les acides aminés, des agents de couplage pour la formation de liaisons peptidiques et des résines chromatographiques pour la purification. Les conditions de réaction comprennent généralement un pH, une température et des systèmes de solvants contrôlés pour garantir la stabilité et l’activité de la protéine .

Principaux produits formés

Le principal produit formé par la synthèse de l’albiglutide trifluoroacétate est la protéine de fusion elle-même, qui est ensuite convertie en sel de trifluoroacétate. Au cours de la dégradation, la protéine peut être clivée en fragments peptidiques plus petits .

Applications de la recherche scientifique

L’albiglutide trifluoroacétate a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie :

Chimie : Il est utilisé comme composé modèle pour étudier la synthèse des peptides, le repliement des protéines et la stabilité.

Biologie : Il sert d’outil pour étudier les rôles physiologiques du peptide-1 de type glucagon et de son récepteur.

Médecine : Il est utilisé dans la recherche clinique pour évaluer son efficacité et sa sécurité dans la prise en charge du diabète de type 2 et ses avantages cardiovasculaires potentiels

Applications De Recherche Scientifique

Albiglutide trifluoroacetate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: It is used as a model compound for studying peptide synthesis, protein folding, and stability.

Biology: It serves as a tool for investigating the physiological roles of glucagon-like peptide-1 and its receptor.

Medicine: It is employed in clinical research to evaluate its efficacy and safety in managing type 2 diabetes mellitus and its potential cardiovascular benefits

Industry: It is utilized in the development of long-acting peptide therapeutics and drug delivery systems.

Mécanisme D'action

L’albiglutide trifluoroacétate exerce ses effets en se liant au récepteur du peptide-1 de type glucagon sur les cellules bêta pancréatiques. Cette liaison active le récepteur, conduisant à une augmentation des niveaux d’adénosine monophosphate cyclique (AMPc) et à l’activation subséquente de la protéine kinase A (PKA). La PKA phosphoryle ensuite les protéines cibles qui améliorent la sécrétion d’insuline de manière dépendante du glucose. De plus, l’albiglutide trifluoroacétate ralentit la vidange gastrique et réduit l’apport alimentaire en agissant sur les récepteurs du tractus gastro-intestinal et du système nerveux central .

Comparaison Avec Des Composés Similaires

Composés similaires

Liraglutide : Un autre agoniste du récepteur du peptide-1 de type glucagon avec une demi-vie plus courte que l’albiglutide trifluoroacétate.

Unicité

L’albiglutide trifluoroacétate est unique en raison de sa fusion avec l’albumine humaine, ce qui prolonge considérablement sa demi-vie et permet une administration une fois par semaine. Cette fusion réduit également la fréquence des effets indésirables gastro-intestinaux par rapport aux autres agonistes du récepteur du peptide-1 de type glucagon .

Propriétés

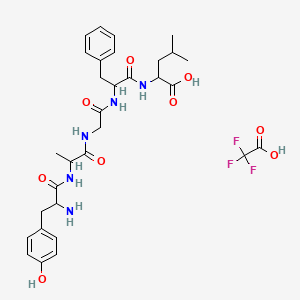

Formule moléculaire |

C148H224N40O45 |

|---|---|

Poids moléculaire |

3283.6 g/mol |

Nom IUPAC |

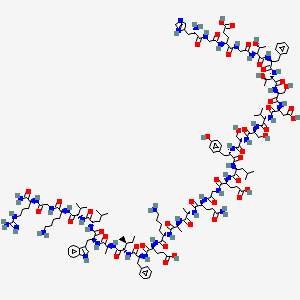

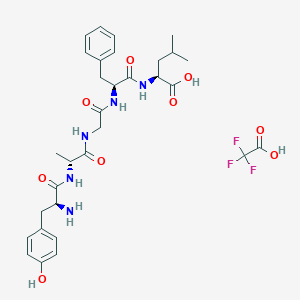

(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C148H224N40O45/c1-16-76(10)119(145(231)166-79(13)125(211)174-103(59-85-62-158-90-35-24-23-34-88(85)90)135(221)176-99(55-73(4)5)136(222)185-117(74(6)7)143(229)173-92(36-25-27-51-149)127(213)160-65-109(196)167-91(122(153)208)38-29-53-157-148(154)155)187-137(223)101(56-82-30-19-17-20-31-82)177-132(218)97(46-50-115(204)205)172-131(217)93(37-26-28-52-150)170-124(210)78(12)164-123(209)77(11)165-130(216)96(43-47-108(152)195)169-111(198)66-161-129(215)95(45-49-114(202)203)171-133(219)98(54-72(2)3)175-134(220)100(58-84-39-41-87(194)42-40-84)178-140(226)105(68-189)181-142(228)107(70-191)182-144(230)118(75(8)9)186-139(225)104(61-116(206)207)179-141(227)106(69-190)183-147(233)121(81(15)193)188-138(224)102(57-83-32-21-18-22-33-83)180-146(232)120(80(14)192)184-112(199)67-162-128(214)94(44-48-113(200)201)168-110(197)64-159-126(212)89(151)60-86-63-156-71-163-86/h17-24,30-35,39-42,62-63,71-81,89,91-107,117-121,158,189-194H,16,25-29,36-38,43-61,64-70,149-151H2,1-15H3,(H2,152,195)(H2,153,208)(H,156,163)(H,159,212)(H,160,213)(H,161,215)(H,162,214)(H,164,209)(H,165,216)(H,166,231)(H,167,196)(H,168,197)(H,169,198)(H,170,210)(H,171,219)(H,172,217)(H,173,229)(H,174,211)(H,175,220)(H,176,221)(H,177,218)(H,178,226)(H,179,227)(H,180,232)(H,181,228)(H,182,230)(H,183,233)(H,184,199)(H,185,222)(H,186,225)(H,187,223)(H,188,224)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H4,154,155,157)/t76-,77-,78-,79-,80+,81+,89-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,117-,118-,119-,120-,121-/m0/s1 |

Clé InChI |

JYDZPPZAYQTOIV-VTAHJYCESA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC6=CN=CN6)N |

SMILES canonique |

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC6=CN=CN6)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-Acetyloxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B10825213.png)

![(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-17-[(5R)-4,5,6-trihydroxy-6-methylheptan-2-yl]-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10825214.png)

![(10-Acetyloxy-9,19-dihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl) acetate](/img/structure/B10825231.png)

![b-D-Glucopyranoside,2-(acetyloxy)-1-[[[3-(4-hydroxyphenyl)-1-oxo-2-propenyl]oxy]methyl]ethyl,[S-(E)]-](/img/structure/B10825245.png)

![(2,6-Dimethoxyphenyl)-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone](/img/structure/B10825275.png)

![5-methoxy-3-[[3-[(E)-2-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]ethenyl]indazol-6-ylidene]methyl]-1H-indol-2-ol;dihydrochloride](/img/structure/B10825281.png)

![3-(7-Amino-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B10825290.png)